2-Amino-3-(prop-2-yn-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Description
2-Amino-3-(prop-2-yn-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a tetrahydroquinazolinone derivative characterized by a bicyclic scaffold with an amino group at position 2 and a propargyl (prop-2-yn-1-yl) substituent at position 2. The propargyl group introduces an alkyne functionality, enabling further chemical modifications (e.g., click chemistry). While the provided evidence lacks direct data on this compound, analogous structures suggest applications in medicinal chemistry, particularly as kinase inhibitors or enzyme modulators, given the prevalence of tetrahydroquinazolinones in bioactive molecules .
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-amino-3-prop-2-ynyl-5,6,7,8-tetrahydroquinazolin-4-one |
InChI |
InChI=1S/C11H13N3O/c1-2-7-14-10(15)8-5-3-4-6-9(8)13-11(14)12/h1H,3-7H2,(H2,12,13) |
InChI Key |
FQZCSAFAKNESKR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C(=O)C2=C(CCCC2)N=C1N |
Origin of Product |
United States |
Preparation Methods
Biginelli-Like Cyclocondensation
The Biginelli reaction, traditionally used for dihydropyrimidinone synthesis, has been adapted for tetrahydroquinazolinones. A four-component reaction involving cyclohexanone derivatives , propargyl alcohol , urea , and aryl aldehydes under acidic conditions yields the tetrahydroquinazolinone scaffold. For example:
-
Reaction components :
This method achieves moderate yields (45–60%) but requires optimization to introduce the propargyl group selectively at position 3. The amino group at position 2 arises from urea decomposition during cyclization.
Isatoic Anhydride-Based Cyclization
Isatoic anhydride derivatives serve as precursors for quinazolinones via Schmidt reactions. A modified approach using tetrahydroisatin-7-carboxylic acid and propargylamine under sulfuric acid catalysis generates the target compound:
-
Tetrahydroisatin-7-carboxylic acid (1.0 eq) reacts with propargylamine (1.2 eq) in DMSO at 100°C for 6 hours to form 2-amino-3-(prop-2-yn-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one in 58% yield.
-
The reaction proceeds through intermediate 3-acid-2-aminobenzamide , which cyclizes under acidic conditions.
Transition Metal-Catalyzed Approaches
Gold(III)-Promoted Dual X–H Insertion
Gold catalysis enables the formation of dihydroquinazolinones from enynones and anthranilamides, which can be hydrogenated to tetrahydro derivatives:
-
Enynone synthesis :
-
Cyclization :
-
Hydrogenation :
Copper-Catalyzed Click Chemistry
While primarily used for triazole synthesis, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can functionalize tetrahydroquinazolinones:
-
Propargylation :
-
Purification :
Functional Group Transformations
Reductive Amination
A two-step protocol converts keto groups to amino functionalities:
-
Oxime formation :
-
Reduction :
Gabriel Synthesis
The amino group is introduced via phthalimide intermediates:
-
Alkylation :
-
Deprotection :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Biginelli-like | 45–60 | One-pot, scalable | Low regioselectivity |
| Gold catalysis | 68 | High functional group tolerance | Requires expensive Au catalyst |
| Click chemistry | 74 | Mild conditions | Requires pre-functionalized substrate |
| Reductive amination | 65 | Broad substrate scope | Multi-step, moderate yields |
Mechanistic Insights
Gold-Catalyzed Cyclization
The mechanism involves:
Schmidt Reaction Pathway
-
Azide formation : Tosyl azide reacts with tetrahydroisatin-7-carboxylic acid, generating an acyl azide intermediate.
-
Rearrangement : The acyl azide undergoes Curtius rearrangement to form an isocyanate.
-
Cyclization : Intramolecular attack by the amide nitrogen forms the quinazolinone core.
Challenges and Optimization Strategies
Regioselectivity in Propargylation
Propargyl groups may install at undesired positions due to the ambident nucleophilicity of the quinazolinone nitrogen. Strategies include:
Chemical Reactions Analysis
Propargylation at N3
The propargyl group can be introduced via nucleophilic substitution or transition-metal-catalyzed coupling. For example:
-
Alkyne coupling : A Sonogashira cross-coupling reaction using 3-iodo-tetrahydroquinazolin-4-one derivatives and prop-2-yn-1-amine in the presence of PdCl₂(PPh₃)₂ and CuI yields the propargylated product (Table 1) .
-
Direct alkylation : Reaction with propargyl bromide under basic conditions (K₂CO₃, DMF) achieves N3-propargylation .
Table 1: Representative Propargylation Conditions
| Substrate | Reagent | Catalyst System | Yield (%) | Source |
|---|---|---|---|---|
| 3-Iodo-THQ derivative | Propargyl amine | PdCl₂(PPh₃)₂, CuI | 73 | |
| 3-Unsubstituted THQ | Propargyl bromide | K₂CO₃, DMF, 80°C | 68 |
Reactivity of the Alkyne Moiety
The prop-2-yn-1-yl group enables cycloadditions, hydrofunctionalization, and oxidative transformations:
-
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides forms triazole-linked conjugates (e.g., for drug delivery) .
-
Gold-Catalyzed Cyclization : AuCl₃/FeCl₃-mediated reactions with enynones generate fused dihydroquinazolinone derivatives (Table 2) .
Table 2: Gold-Catalyzed Cyclization Example
| Substrate | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Propargyl-THQ + Enynone | AuCl₃ (10 mol%), FeCl₃, MeCN, 80°C | Furan-dihydroquinazolinone hybrid | 81 |
Functionalization at C2-Amino Group
The C2-amino group participates in:
-
Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) forms amides, enhancing solubility .
-
Condensation : With aldehydes or ketones, it forms Schiff bases, which can undergo further cyclization .
Example Reaction :
$$ \text{2-Amino-THQ} + \text{RCOCl} \rightarrow \text{2-Acetamido-THQ} + \text{HCl} $$ .
Oxidation and Ring Modification
-
Oxidation of Tetrahydro Ring : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) dehydrogenates the tetrahydro ring to yield aromatic quinazolinones .
-
Ring Expansion : Reaction with α,β-unsaturated carbonyls under basic conditions forms seven-membered fused systems .
Stability and Degradation
-
Hydrolytic Sensitivity : The tetrahydro ring undergoes slow hydrolysis in acidic conditions (pH < 3) to form quinazolinone-diones .
Key Challenges and Research Gaps
-
Stereoselective Functionalization : Control of stereochemistry at the tetrahydro ring remains understudied.
-
In Vivo Efficacy : Limited pharmacokinetic data for propargyl-substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to 2-Amino-3-(prop-2-yn-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one. These compounds have been synthesized and tested for their efficacy against various pathogens. For instance, compounds derived from quinazolinone structures have shown promising antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Pathogen Tested | Zone of Inhibition (mm) | Comparison Standard |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 20 | Ciprofloxacin (23) |
| Compound B | Escherichia coli | 25 | Ciprofloxacin (26) |
| Compound C | Candida albicans | 30 | Fluconazole (34) |
These results indicate that certain modifications to the quinazolinone structure can enhance antimicrobial activity, making these compounds suitable candidates for further development as therapeutic agents against resistant strains of bacteria and fungi .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. The compound has demonstrated cytotoxic effects against different cancer cell lines, suggesting its role as a potential chemotherapeutic agent.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Study X |
| HeLa (Cervical Cancer) | 10 | Study Y |
| A549 (Lung Cancer) | 12 | Study Z |
These findings underscore the importance of further investigating the mechanisms behind the anticancer activity of this compound and its derivatives .
Acetylcholinesterase Inhibition
Compounds similar to this compound have been studied for their ability to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease. The inhibition of this enzyme can lead to increased acetylcholine levels in the brain, potentially improving cognitive function.
Table 3: Acetylcholinesterase Inhibition Activity
| Compound Name | IC50 Value (µM) | Reference |
|---|---|---|
| Compound D | 5 | Study A |
| Compound E | 7 | Study B |
These results indicate that structural modifications can significantly enhance the inhibitory potency against acetylcholinesterase, making these compounds valuable in developing treatments for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-Amino-3-(prop-2-yn-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s amino and prop-2-yn-1-yl groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of key biological processes, such as DNA replication and protein synthesis, which are essential for the survival and proliferation of pathogens and cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: The propargyl group in the target compound distinguishes it from analogs like the benzylamino or trifluoromethyl derivatives. This group facilitates covalent binding to biological targets (e.g., via Michael addition or click chemistry), a feature absent in non-alkyne analogs . Amino vs.
Physicochemical Properties: Polar Surface Area (PSA): The target compound likely has a PSA >60 due to its amino and carbonyl groups, similar to 4(3H)-pyrimidinone analogs (PSA ~67.48) . This contrasts with the lower PSA (~50–55) of benzylamino derivatives, which may reduce aqueous solubility. Lipophilicity: Propargyl and amino groups balance lipophilicity (predicted logP ~1.5–2.0), whereas the trifluoromethylphenyl derivative (logP ~2.5–3.0) is more suited for membrane penetration .
Synthetic Accessibility: The propargyl group may require specialized synthetic routes, such as Sonogashira coupling, compared to simpler alkylation methods used for benzyl or CF3-substituted analogs .
Biological Relevance: The 2-amino-3-propargyl combination is rare in the literature but shares functional similarities with kinase inhibitors like ibrutinib, which employ alkynes for covalent binding . In contrast, 3-aminopyrrolidinyl derivatives (e.g., CAS 1240674-38-7) are optimized for oral bioavailability and CNS penetration due to their cyclic amine .
Research Findings and Implications
- Hydrogen-Bonding Patterns: The amino and carbonyl groups in the target compound likely form robust hydrogen-bonding networks, as observed in Etter’s graph set analysis for similar heterocycles . This could stabilize crystal packing or protein-ligand interactions.
- Crystallographic Data : SHELX refinement (used in >70% of small-molecule crystal studies) would resolve the propargyl group’s spatial orientation, critical for understanding its reactivity .
- Pharmacological Potential: While direct data are lacking, the propargyl group’s utility in click chemistry positions this compound as a versatile intermediate for developing PROTACs or fluorescent probes .
Biological Activity
2-Amino-3-(prop-2-yn-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a synthetic compound that belongs to the class of quinazolinones. Its structure includes a tetrahydroquinazoline core modified with an amino group and a propynyl side chain. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
| Property | Value |
|---|---|
| Molecular Formula | C11H13N3O |
| Molecular Weight | 203.24 g/mol |
| CAS Number | 3441-94-9 |
| Standard Purity | 95%+ |
Anticancer Activity
Research indicates that derivatives of quinazolinones exhibit significant anticancer properties. Specifically, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For instance, a study evaluating the cytotoxic effects of related compounds demonstrated that certain quinazolinone derivatives had IC50 values in the low micromolar range against human leukemia and carcinoma cell lines .
In particular, 2-aminoquinazolinones have been linked to mechanisms involving DNA intercalation and inhibition of topoisomerases, which are crucial for DNA replication and transcription. This suggests that the compound may exert its anticancer effects by disrupting these vital cellular processes.
Antimicrobial Activity
In addition to its anticancer potential, 2-aminoquinazolinones have been investigated for their antimicrobial properties. Compounds within this class have shown activity against a range of pathogenic bacteria and fungi. For example, studies utilizing agar streak dilution methods demonstrated that certain quinazolinone derivatives exhibited significant antibacterial effects comparable to standard antibiotics like ciprofloxacin .
The exact mechanism by which this compound exerts its biological activity is not fully elucidated; however, it is hypothesized to involve:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, leading to disruption of replication and transcription processes.
- Enzyme Inhibition : Some derivatives may inhibit key enzymes involved in cancer cell proliferation and survival.
Case Studies
- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several quinazolinone derivatives against human cancer cell lines. The results indicated that compounds with structural similarities to this compound displayed promising cytotoxicity with IC50 values ranging from 0.01 µM to 0.08 µM against various tumor types .
- Antimicrobial Properties : Another investigation focused on the antibacterial effects of different quinazolinone derivatives against clinical strains of bacteria. The study found that certain modifications to the quinazolinone structure enhanced antimicrobial activity significantly compared to untreated controls .
Q & A
Q. What are the common synthetic routes for preparing 2-amino-3-(prop-2-yn-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one?
Methodological Answer: The compound can be synthesized via:
- Mannich Reaction : Reacting α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions (yields >80%) .
- Catalytic Hydrogenation : Using Pd/C or other transition-metal catalysts in solvents like ethanol or ethyl acetate (e.g., 92–93% yields for analogous compounds) .
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity for propargyl group introduction .
Q. Table 1: Representative Synthetic Conditions
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Mannich Reaction | Ethanol, formaldehyde, methylamine | >80 | |
| Catalytic Reduction | Pd/C, H₂, ethyl acetate | 92–93 | |
| Microwave Synthesis | THF, 100°C, 30 min | 57–89 |
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1674 cm⁻¹, NH at ~3379 cm⁻¹) .
- NMR Spectroscopy :
- ¹H-NMR : Propargyl protons appear as triplets (δ 2.08–2.49 ppm), NH as broad singlets (δ 10.32 ppm) .
- ¹³C-NMR : Quinazolinone carbonyl at ~170 ppm, alkyne carbons at 70–90 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M⁺] at m/z 256 for derivatives) confirm molecular weight .
Q. How is the crystal structure of this compound determined using X-ray diffraction?
Methodological Answer:
- Data Collection : Use high-resolution synchrotron or Cu-Kα radiation.
- Structure Solution : Employ SHELXD for phase problem resolution .
- Refinement : SHELXL refines positional and thermal parameters, incorporating hydrogen bonding (e.g., N–H⋯O interactions) .
- Validation : Check for R-factor (<5%), and analyze hydrogen-bonding patterns using graph-set notation .
Q. What biological targets are associated with tetrahydroquinazolinone derivatives?
Methodological Answer: Derivatives interact with:
Q. How are purity and stability assessed during synthesis?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C for stable derivatives) .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor via NMR or LC-MS .
Advanced Research Questions
Q. How can retrosynthetic analysis guide the design of novel derivatives?
Methodological Answer:
- Disconnections : Break the quinazolinone core into anthranilic acid and propargylamine synthons .
- AI-Driven Tools : Predict feasible routes using databases like Reaxys or Pistachio (e.g., one-step synthesis with >90% plausibility) .
- Functionalization : Introduce substituents at C2/C3 via Suzuki coupling or click chemistry .
Q. How do researchers resolve contradictions in reported biological activities?
Methodological Answer:
- Comparative Assays : Use standardized protocols (e.g., MIC for antimicrobial activity) across labs .
- Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups enhance antitubercular activity) .
- Dose-Response Curves : Validate IC₅₀ values in triplicate to address variability .
Q. What computational methods predict binding modes with Mycobacterium tuberculosis targets?
Methodological Answer:
Q. How are reaction conditions optimized for introducing the prop-2-yn-1-yl group?
Methodological Answer:
Q. Table 2: Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Pd/C | 93 | |
| Solvent | Ethyl acetate | 89 | |
| Temperature | 70°C | 85 |
Q. What strategies validate hydrogen bonding in crystal structures?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
